molecular formula C9H6Cl2N2 B1367137 4,5-Dichloro-2-phenyl-1H-imidazole CAS No. 72796-33-9

4,5-Dichloro-2-phenyl-1H-imidazole

Cat. No.: B1367137
CAS No.: 72796-33-9
M. Wt: 213.06 g/mol
InChI Key: NPJFZCVZBMLFIR-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Heterocycle in Contemporary Chemical Science

The imidazole nucleus is a recurring feature in a vast array of natural products, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA. doaj.orgsciencepublishinggroup.com This natural prevalence has long signaled its biocompatibility and importance in biological processes. In modern chemical science, the imidazole ring is prized for its unique electronic properties, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors. ijsrtjournal.comvedantu.com This dual nature facilitates a wide range of chemical interactions, making it a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents with activities spanning from anticancer and antimicrobial to anti-inflammatory. researchgate.netnih.govnih.gov Beyond pharmaceuticals, imidazoles are integral to the development of ionic liquids, catalysts, and advanced materials. numberanalytics.comnumberanalytics.com

Scope and Research Imperatives for 4,5-Dichloro-2-phenyl-1H-imidazole

This article focuses specifically on the chemical compound This compound . This molecule, featuring a phenyl group at the 2-position and chlorine atoms at the 4- and 5-positions of the imidazole ring, presents a unique combination of structural features. The primary research imperatives for this compound involve a thorough characterization of its synthesis, a detailed analysis of its molecular structure, and an exploration of its chemical reactivity. Understanding these fundamental aspects is crucial for unlocking its potential as a building block in organic synthesis, a ligand in coordination chemistry, or a lead compound in the development of new bioactive molecules. The presence of the two chlorine atoms is of particular interest, as they are expected to influence the compound's electronic distribution and steric profile, thereby dictating its behavior in chemical reactions and biological systems.

Synthetic Methodologies and Structural Characterization

The ability to efficiently synthesize and comprehensively characterize a molecule is fundamental to exploring its potential. For this compound, various synthetic routes and analytical techniques provide a detailed picture of its formation and three-dimensional structure.

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, the synthesis of analogous substituted imidazoles provides a likely pathway. A common and versatile method for creating the imidazole core is the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). numberanalytics.com

For the synthesis of a related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, equimolar quantities of benzil (B1666583) (the dicarbonyl component), 4-chlorobenzaldehyde, and ammonium (B1175870) acetate (B1210297) (as an ammonia source) are refluxed in glacial acetic acid. derpharmachemica.com This suggests a potential route for the target compound could involve the reaction of a dichlorinated dicarbonyl precursor with benzaldehyde (B42025) and an ammonia source.

Another general approach to synthesizing imidazole derivatives is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). numberanalytics.com

Spectroscopic and Crystallographic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic methods.

Spectroscopic Data (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the related compound 4,5-dichloroimidazole (B103490) in DMSO-d6 shows a characteristic proton signal. chemicalbook.com For this compound, one would expect to see signals corresponding to the phenyl protons and the N-H proton of the imidazole ring. The chemical shifts and splitting patterns of the phenyl protons would provide information about the electronic environment of the phenyl ring. The N-H proton would likely appear as a broad singlet.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. For a similar compound, 2,4,5-triphenyl-1H-imidazole, characteristic peaks are observed for the N-H stretch (around 3317 cm-1), aromatic C-H stretches (around 3037 and 2972 cm-1), and C=N stretching (around 1589 cm-1). rsc.org One would anticipate similar characteristic peaks for this compound, with potential shifts due to the presence of the chlorine atoms.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C9H6Cl2N2), the expected molecular weight is approximately 213.06 g/mol . cymitquimica.com The isotopic pattern of chlorine (35Cl and 37Cl) would result in a characteristic M, M+2, and M+4 pattern in the mass spectrum, confirming the presence of two chlorine atoms.

Crystallographic Data

Chemical Reactivity and Physicochemical Properties

The reactivity and physical characteristics of this compound are largely dictated by the interplay of its constituent parts: the aromatic phenyl group, the heterocyclic imidazole core, and the electron-withdrawing chlorine substituents.

Reactivity Profile

The presence of the two chlorine atoms on the imidazole ring significantly influences its reactivity. These electron-withdrawing groups decrease the electron density of the imidazole ring, making it less susceptible to electrophilic attack than unsubstituted imidazole. Conversely, the chlorine atoms can potentially be displaced by strong nucleophiles in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions.

The N-H proton of the imidazole ring is acidic and can be removed by a base, allowing for N-alkylation or N-arylation reactions. This provides a convenient handle for further functionalization of the molecule. For instance, the related compound 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole can be reacted with ethyl chloroacetate (B1199739) in the presence of a base to yield the corresponding N-substituted ester. derpharmachemica.com

Physicochemical Properties

The physicochemical properties of a compound are crucial for its handling, purification, and application in various chemical processes.

PropertyValue/Description
Molecular Weight 213.06 g/mol cymitquimica.com
Molecular Formula C9H6Cl2N2 cymitquimica.com
Appearance Likely a solid at room temperature, similar to other phenylimidazoles. nih.gov
Solubility Expected to have limited solubility in water but better solubility in organic solvents, a common trait for phenyl-substituted imidazoles. vedantu.comnih.gov
Melting Point Not explicitly reported, but phenylimidazoles generally have relatively high melting points. For example, 2,4,5-triphenyl-1H-imidazole has a melting point of 269–270 °C. rsc.org
pKa The pKa of the conjugate acid of imidazole is around 7. numberanalytics.com The electron-withdrawing chlorine atoms in this compound would be expected to decrease the basicity of the nitrogen atoms, thus lowering the pKa of its conjugate acid.

Applications in Chemical Research

While specific, large-scale applications of this compound are not widely documented, its structure suggests potential utility in several areas of chemical research, primarily as a versatile building block and a ligand.

Use as a Building Block in Organic Synthesis

Substituted imidazoles are valuable intermediates in the synthesis of more complex molecules. numberanalytics.com The presence of multiple reaction sites on this compound—the N-H proton, the phenyl ring, and the two chlorine atoms—makes it a potentially useful scaffold for building a variety of molecular architectures. The phenyl ring can undergo electrophilic substitution reactions, while the nitrogen atom can be functionalized, as previously mentioned. The chlorine atoms, although generally unreactive, could potentially be displaced under specific conditions or participate in cross-coupling reactions, further expanding its synthetic utility.

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can coordinate to metal ions, making imidazole and its derivatives effective ligands in coordination chemistry. nih.gov The binding of imidazole-containing ligands to metal centers is a key feature in many enzymes. nih.gov this compound could serve as a ligand for various transition metals. The electronic properties of the resulting metal complexes would be influenced by the electron-withdrawing nature of the chloro substituents, which could, in turn, affect their catalytic activity, stability, and redox properties. Such complexes could be investigated for applications in catalysis, for example, in oxidation or cross-coupling reactions.

Bioactivity and Pharmacological Research

The imidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This makes derivatives of imidazole, including halogenated phenylimidazoles, promising candidates for pharmacological investigation.

Enzyme Inhibition and Receptor Binding Studies

Many drugs containing an imidazole ring exert their therapeutic effects by inhibiting enzymes or binding to cellular receptors. researchgate.netnih.gov For example, the imidazole ring is known to coordinate to the heme iron in enzymes like indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy. nih.gov The electronic modifications introduced by the chlorine atoms in this compound could modulate its binding affinity and selectivity for specific enzyme active sites or receptor pockets. Research in this area would involve screening the compound against a panel of biologically relevant enzymes and receptors to identify potential biological targets. For instance, some semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives have shown potential as anticancer agents by targeting enzymes like topoisomerase II. acs.org

Potential as a Lead Compound in Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to improve properties like potency, selectivity, and pharmacokinetic parameters. The structural features of this compound make it an interesting starting point for a drug discovery program. The phenyl and dichloro-imidazole moieties can be systematically modified to explore structure-activity relationships (SAR). For example, the phenyl group could be substituted with various functional groups to enhance binding to a target protein, and the chlorine atoms could be replaced with other halogens or functional groups to fine-tune the electronic and steric properties of the molecule. This systematic modification could lead to the discovery of new drug candidates with improved therapeutic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJFZCVZBMLFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5 Dichloro 2 Phenyl 1h Imidazole and Its Analogues

Established Synthetic Pathways to 2-Phenyl-1H-imidazole Scaffold

The formation of the 2-phenyl-1H-imidazole core can be achieved through several reliable and adaptable synthetic routes. These methodologies can be broadly categorized into multi-component reactions, cyclocondensation approaches, and metal-catalyzed coupling reactions.

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 2-phenyl-1H-imidazole in a single step from three or more starting materials. The most prominent MCR for imidazole (B134444) synthesis is the Debus-Radziszewski reaction. wikipedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde (benzaldehyde in this case), and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate (B1210297). wikipedia.orgsciepub.comresearchgate.net

The reaction proceeds through the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org Various catalysts have been employed to improve the efficiency of this reaction, including Brønsted acidic ionic liquids and Syzygium cumini seed extract, highlighting a move towards greener synthetic protocols. sciepub.comrasayanjournal.co.in

A one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles has also been described, showcasing the versatility of MCRs in generating diverse imidazole derivatives. acgpubs.org This method involves the reaction of bromo dehydroacetic acid, an aromatic aldehyde, benzylamine, and ammonium acetate in ethanol (B145695). acgpubs.org

Table 1: Examples of Multi-component Reactions for 2-Phenyl-1H-imidazole and Analogues

1,2-DicarbonylAldehydeAmmonia SourceCatalystSolventConditionsYield (%)Reference
Benzil (B1666583)Benzaldehyde (B42025)Ammonium AcetateDiethyl ammonium hydrogen phosphate (B84403)Solvent-free100°CHigh sciepub.com
BenzilSubstituted aromatic aldehydesAmmonium AcetateSyzygium cumini seed extract-RefluxHigh rasayanjournal.co.in
GlyoxalBenzaldehydeAmmonia---Low nih.gov

Cyclocondensation Approaches

Cyclocondensation reactions provide a classical and widely used method for the synthesis of the imidazole ring. This approach typically involves the reaction of a 1,2-dicarbonyl compound with an aldehyde in the presence of an ammonia source. A common example is the reaction of benzil with various substituted aldehydes and ammonium acetate in glacial acetic acid under reflux conditions. nih.gov

Another variation of the cyclocondensation approach involves the reaction of α-haloketones with amidines. While not directly producing 2-phenyl-1H-imidazole, this method is crucial for the synthesis of various substituted imidazoles. The synthesis of 2,4-disubstituted-1H-imidazoles can be achieved through the [3+2] cyclization of vinyl azides with amidines in a catalyst-free manner, offering a route to a range of imidazole derivatives. acs.org

Table 2: Examples of Cyclocondensation Reactions for 2-Phenyl-1H-imidazole Analogues

Reactant 1Reactant 2Reactant 3SolventConditionsProductYield (%)Reference
BenzilSubstituted AldehydesAmmonium AcetateGlacial Acetic AcidReflux2-Aryl-4,5-diphenyl imidazoles- nih.gov
Benzil4-ChlorobenzaldehydeAmmonium AcetateGlacial Acetic AcidReflux (5 hrs)2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole65 derpharmachemica.com

Metal-Catalyzed Coupling Reactions for Imidazole Ring Formation

Modern synthetic organic chemistry has seen a surge in the use of metal-catalyzed reactions for the formation of heterocyclic rings. For the synthesis of 2-phenyl-1H-imidazole and its derivatives, copper-catalyzed reactions have shown particular promise.

One such method involves the copper-catalyzed N-arylation of imidazoles and benzimidazoles with aryl halides. acs.orgnih.gov This approach allows for the introduction of a phenyl group at the N-1 position of a pre-formed imidazole ring. Another strategy is the copper-catalyzed direct 2-arylation of benzoxazoles and benzoimidazoles with aryl bromides, which could be adapted for the synthesis of 2-phenylimidazoles. vu.nl

A patent describes a method for synthesizing 2-phenylimidazole (B1217362) compounds using nanoparticle nickel and copper iodide as catalysts, reacting imidazole with iodobenzene (B50100) or substituted iodobenzene in dimethylformamide. google.com

Table 3: Examples of Metal-Catalyzed Reactions for 2-Phenyl-1H-imidazole Synthesis

Imidazole SubstrateArylating AgentCatalyst SystemSolventConditionsProductYield (%)Reference
ImidazoleIodobenzeneNanoparticle Nickel / Copper IodideDMF110-140°C, 20-48h2-PhenylimidazoleHigh google.com
BenzimidazolesAryl BromidesCuI / 4,7-Dimethoxy-1,10-phenanthrolinePoly(ethylene glycol)MildN-Aryl benzimidazolesGood to Excellent acs.org
BenzoxazolesAryl BromidesCuI / PPh₃DMF135°C2-Aryl benzoxazolesGood to Excellent vu.nl

Regioselective Chlorination Strategies for 4,5-Dichloro Substitution

Once the 2-phenyl-1H-imidazole scaffold is synthesized, the next crucial step is the regioselective introduction of two chlorine atoms at the 4 and 5 positions of the imidazole ring. This can be achieved through direct halogenation of the pre-formed ring or by utilizing chlorinated precursors in the imidazole synthesis itself.

Direct Halogenation Protocols on 2-Phenyl-1H-imidazole

The direct chlorination of the 2-phenyl-1H-imidazole ring can be accomplished using various chlorinating agents. N-Chlorosuccinimide (NCS) is a commonly employed reagent for the chlorination of aromatic and heterocyclic compounds. nih.gov The regioselectivity of the chlorination of the imidazole ring is influenced by the reaction conditions, including the solvent and the presence of catalysts or additives.

While specific literature detailing the direct dichlorination of 2-phenyl-1H-imidazole to selectively yield the 4,5-dichloro derivative is limited, general principles of electrophilic aromatic substitution on the imidazole ring suggest that the 4 and 5 positions are susceptible to halogenation. The reaction of imidazoles with copper(II) chloride in ionic liquids has been shown to achieve regioselective para-chlorination of anilines, a methodology that could potentially be adapted for the controlled chlorination of the imidazole ring. nih.gov

A German patent describes the synthesis of 2,4,5-trichloroimidazole (B1196960) and 2,2,4,5-tetrachloro-2H-imidazole, indicating that multiple chlorinations of the imidazole ring are possible under certain conditions. researchgate.net The reduction of the tetrachloroimidazole intermediate provides a high-yield route to the trichloro derivative, suggesting that controlling the stoichiometry of the chlorinating agent and the reaction conditions is key to achieving the desired degree of chlorination. researchgate.net

Precursor-Based Chlorination in Imidazole Synthesis

An alternative strategy to direct chlorination is to incorporate the chlorine atoms into the starting materials before the imidazole ring is formed. This precursor-based approach can offer better control over the regiochemistry of the final product.

For instance, one could envision a multi-component reaction where a dichlorinated 1,2-dicarbonyl compound is condensed with benzaldehyde and an ammonia source. However, the synthesis and stability of such chlorinated dicarbonyl precursors can be challenging.

Another potential precursor-based route involves the use of chlorinated diamines. A patent describes the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol from 2-chloro-1-(2,4'-dichlorophenyl)-ethanol and imidazole, showcasing the use of chlorinated building blocks in imidazole chemistry. acs.org While not directly forming the 4,5-dichloro-2-phenyl-1H-imidazole, this demonstrates the principle of using pre-chlorinated starting materials.

The synthesis of 4-(1H-benzo[d] derpharmachemica.comnih.govresearchgate.nettriazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thione from 1-(1H-benzo[d] derpharmachemica.comnih.govresearchgate.nettriazol-1-yl)-2-chloroethanone highlights the use of α-chloro ketones in imidazole synthesis, suggesting that a dichlorinated α-haloketone could potentially be a precursor for a 4,5-dichloroimidazole (B103490).

Advanced Synthetic Techniques for Dichloro-Substituted Imidazoles

The synthesis of halogenated imidazoles, including dichloro-substituted variants, has moved beyond traditional condensation reactions to embrace more sophisticated and efficient methodologies. These advanced techniques often provide better regioselectivity, yield, and functional group tolerance.

One notable advanced approach is the use of intermolecular radical additions . A multi-step, one-pot procedure can be employed to create functionalized imidazoles. This strategy is a powerful alternative to traditional transition-metal-mediated protocols, allowing for the incorporation of diverse and complex alkyl side chains. nih.gov While many methods focus on substitution at the C-2 position, radical addition can allow for functionalization at other positions on the imidazole ring. nih.gov

Another advanced method involves microwave-assisted synthesis . This technique significantly reduces reaction times compared to conventional heating. For instance, in the synthesis of related trisubstituted imidazoles, microwave irradiation in the presence of a catalyst can shorten the reaction time to as little as 10 minutes, achieving high yields (e.g., 94.1%), whereas the same reaction without a catalyst might take longer (15 minutes) for a lower yield (70.9%). researchgate.net

Metal-free synthesis protocols are also gaining prominence as environmentally benign alternatives. For example, the reaction of 2H-azirines with cyanamide (B42294) can produce 2-aminoimidazoles with controlled substitution at the 2, 4, and 5 positions. rsc.org While not a direct synthesis of a dichloro-analogue, the principles of regiocontrol are applicable. Similarly, the use of an iodine/DMSO system facilitates a metal- and acid-free one-pot, two-step synthesis of trisubstituted imidazoles via the oxidation of internal alkynes. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. These factors directly influence the reaction rate, yield, and purity of the final product.

Solvent Effects and Catalysis

The choice of solvent and catalyst is paramount in imidazole synthesis. Solvents not only dissolve reactants but can also influence reaction pathways and the stability of intermediates. Catalysts, on the other hand, lower the activation energy, enabling the reaction to proceed more efficiently under milder conditions.

Catalysis: A wide array of catalysts have been employed for the synthesis of substituted imidazoles. These range from simple acids to complex organometallic compounds and ionic liquids.

Acid Catalysts: Glacial acetic acid is a common solvent and catalyst in the classical Radziszewski reaction and its modifications, facilitating the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source). derpharmachemica.com

Ionic Liquids: These have emerged as green and reusable catalysts. For example, diethyl ammonium hydrogen phosphate has been used as a Brønsted acidic ionic liquid catalyst in the solvent-free synthesis of 2,4,5-trisubstituted imidazoles, offering high yields and short reaction times. sciepub.comresearchgate.net

Transition Metals: Iron(III) chloride (FeCl₃) has been used to catalyze the cyclo-condensation reaction to form 1,2,5-trisubstituted imidazoles. researchgate.net Ruthenium catalysts have been utilized in "borrowing hydrogen" protocols, which are aerobic processes for synthesizing regioselectively substituted NH-imidazoles. rsc.org

Polymeric Catalysts: Novel polymeric catalysts, such as crosslinked poly(2-acrylamido-2-methyl propane (B168953) sulphonic acid-co-acrylic acid) [poly(AMPS-co-AA)], have been developed for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles, demonstrating high yields and reusability. ias.ac.in

Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly affect the reaction outcome.

Polar Protic Solvents: Ethanol is frequently used, particularly in reactions involving the subsequent alkylation of the imidazole ring or in reactions refluxed with hydrazine (B178648) hydrate. derpharmachemica.com

Polar Aprotic Solvents: Dimethylformamide (DMF) is a common solvent for imidazole synthesis, particularly in reactions conducted at elevated temperatures. researchgate.netsemanticscholar.org Dimethyl sulfoxide (B87167) (DMSO) is another effective solvent, often used in combination with catalysts like cesium carbonate for the annulation of amidoximes with alkynes. researchgate.net

Solvent-Free Conditions: A growing trend is to perform reactions under solvent-free conditions, often with a heterogeneous or reusable catalyst. This approach simplifies work-up, reduces environmental impact, and can lead to higher yields. researchgate.netias.ac.in

Catalyst TypeSpecific ExampleSolvent/ConditionsReference
Acid CatalystGlacial Acetic AcidGlacial Acetic Acid (as solvent) derpharmachemica.com
Ionic LiquidDiethyl ammonium hydrogen phosphateSolvent-free sciepub.comresearchgate.net
Transition MetalRuthenium(II) complexAerobic conditions rsc.org
Transition MetalIron(III) chloride (FeCl₃)Ethanol researchgate.net
Polymeric Catalystpoly(AMPS-co-AA)Solvent-free ias.ac.in
Base CatalystCesium Carbonate (Cs₂CO₃)DMSO researchgate.net

Temperature and Pressure Influences

Temperature is a critical factor that directly controls the rate of reaction. Most imidazole syntheses require heating to overcome the activation energy barrier.

Reflux Conditions: Many syntheses are carried out at the reflux temperature of the chosen solvent. For example, reactions in ethanol (boiling point ~78°C) or dry acetone (B3395972) (boiling point ~56°C) are common. derpharmachemica.com Higher temperatures are achieved in solvents like formamide, where reactions can be heated to 170–180 °C. nih.gov

Elevated Temperatures: Specific protocols may call for heating at precise, elevated temperatures. For instance, an iron-catalyzed reaction between amidoximes and enones is conducted at 120 °C. rsc.org

Thermal Analysis: Differential Thermal Analysis (DTA) of related imidazole compounds shows that significant thermal decomposition occurs at temperatures above 240 °C, indicating the thermal stability of the imidazole core up to this point. researchgate.net This stability is crucial for applications at elevated temperatures. researchgate.net

Pressure is less commonly varied in standard laboratory syntheses of imidazoles, with most reactions being conducted at atmospheric pressure. However, in industrial-scale production or specialized reactions involving gaseous reagents, pressure could become a significant parameter to optimize.

Reaction ConditionTemperatureSolvent/Catalyst SystemReference
Reflux~56 °CDry Acetone derpharmachemica.com
Reflux~78 °CEthanol derpharmachemica.com
Heating120 °CIron catalyst rsc.org
Heating170-180 °CFormamide nih.gov

Isolation and Purification Techniques

Once the synthesis is complete, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, by-products, and catalysts.

Precipitation and Filtration: A common first step in isolation involves precipitating the product by altering the solvent composition, for example, by adding cold water to the reaction mixture. derpharmachemica.com The resulting solid is then collected by filtration.

Neutralization: If the reaction is conducted under acidic or basic conditions, a neutralization step is often required. This can be done by washing the crude product with a solution such as 5% ammonium solution or sodium hydrogen carbonate. derpharmachemica.comsemanticscholar.org

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. Ethanol is a frequently cited solvent for the recrystallization of imidazole derivatives. derpharmachemica.com

Column Chromatography: For more rigorous purification, especially for removing closely related impurities, silica (B1680970) gel column chromatography is the method of choice. nih.gov A solvent system, or eluent (e.g., a mixture of ethyl acetate and hexane), is chosen to separate the components based on their differential adsorption to the silica stationary phase. rsc.org

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to check the homogeneity of the purified compound. derpharmachemica.comrsc.org

The final purity and structure of this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with melting point determination. derpharmachemica.comrsc.org

Chemical Reactivity and Derivatization Studies of 4,5 Dichloro 2 Phenyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of two deactivating chlorine atoms influences the regioselectivity of these reactions.

The N1 position of the imidazole ring is a primary site for electrophilic attack, most notably in alkylation and acylation reactions. The lone pair of electrons on the nitrogen atom readily attacks electrophiles, leading to the formation of N-substituted derivatives.

N-alkylation of the imidazole core is a common strategy to introduce diverse functional groups. nih.gov This reaction typically proceeds by treating the parent imidazole with an alkyl halide in the presence of a base. nih.govbeilstein-journals.org The base deprotonates the N1-H, generating an imidazolate anion, which then acts as a potent nucleophile. A variety of alkylating agents can be employed, including simple alkyl halides and more complex electrophiles like Morita–Baylis–Hillman (MBH) adducts. beilstein-journals.org The choice of base and solvent system can significantly influence the reaction's efficiency and regioselectivity, with combinations like sodium hydride in tetrahydrofuran (B95107) being effective. beilstein-journals.org

Table 1: Examples of N-Alkylation Reactions of Imidazole Derivatives This table presents generalized reaction conditions for the N-alkylation of imidazoles, as specific data for the title compound is limited in the provided results.

Catalyst/Base Solvent Electrophile Product Type Reference
Sodium Hydride (NaH) Tetrahydrofuran (THF) Alkyl Bromide N-1 Alkyl-imidazole beilstein-journals.org
No Catalyst Toluene MBH Acetates N-Allyl-imidazole beilstein-journals.org

Electrophilic substitution directly on the carbon atoms of the imidazole ring is generally less favored than N-substitution due to the relative electron density. uobabylon.edu.iq For imidazole itself, electrophilic attack typically occurs at the C4 or C5 positions. However, in 4,5-dichloro-2-phenyl-1H-imidazole, these positions are blocked by chlorine atoms. Consequently, any electrophilic substitution on the imidazole carbons would be directed to the C2 position.

Reactions such as nitration and halogenation at C2 are theoretically possible but are often challenging and may require harsh conditions. The electron-withdrawing nature of the two chlorine atoms further deactivates the ring towards electrophilic attack. Coupling reactions with diazonium salts, which typically occur at the 2-position in unsubstituted imidazoles, represent a potential route for C2 functionalization. uobabylon.edu.iq

Nucleophilic Substitution Reactions Involving Chlorine Atoms at C4/C5

The chlorine atoms at the C4 and C5 positions of the imidazole ring are susceptible to nucleophilic substitution, providing a powerful method for introducing a wide range of functional groups.

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) is a two-step addition-elimination process via a Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov In the context of this compound, a nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a tetrahedral intermediate. The subsequent departure of the chloride ion restores the aromaticity of the imidazole ring.

The presence of two activating nitro groups on a benzene (B151609) ring can facilitate sequential nucleophilic aromatic substitution, and similar principles can apply to dihalogenated heterocyclic systems. nih.gov The reaction can be modulated to achieve either mono- or di-substitution depending on the reaction conditions and the nature of the nucleophile. sci-hub.se For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with different nucleophiles is a known route to various building blocks. nih.gov

A variety of nucleophiles can be employed to displace the chlorine atoms, leading to a diverse array of substituted imidazoles. These nucleophiles include amines, alkoxides, and thiols. The reaction with amines (aminolysis) can lead to mono- or di-amino-substituted imidazoles, depending on the stoichiometry and reactivity of the amine. sci-hub.se Similarly, reaction with alkoxides or phenoxides can introduce ether linkages.

Table 2: Examples of Nucleophilic Substitution on Dichloro-Heterocyclic Systems This table illustrates the types of nucleophiles used in substitution reactions on related dichloro-heterocyclic compounds, as direct examples for the title compound are not extensively detailed in the search results.

Heterocyclic Core Nucleophile Functional Group Introduced Reference
2,3-Dichloroquinoxaline Various Nucleophiles Diverse Functional Groups nih.gov
Dichloro-2H-pyridazin-3-one p-Methoxyphenol p-Methoxyphenoxy clockss.org

Derivatization at the Phenyl Moiety

The phenyl group at the C2 position of the imidazole ring offers another site for chemical modification through electrophilic aromatic substitution. The reactivity of the phenyl ring is influenced by the electronic nature of the imidazole substituent. The imidazole ring can act as either an activating or deactivating group depending on the reaction conditions and whether it is protonated.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be performed on the phenyl ring. The directing effect of the imidazole substituent will determine the position of substitution (ortho, meta, or para). For example, nitro groups can be introduced onto the phenyl ring, as seen in related semicarbazide (B1199961) structures, which can then be further modified. acs.org The synthesis of derivatives often involves multi-step sequences, where modifications to the phenyl ring are carried out before or after the formation of the imidazole core. nih.govresearchgate.net

Aromatic Substitution on the 2-Phenyl Group

The 2-phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The imidazole ring itself acts as a deactivating group, making the phenyl ring less reactive towards electrophiles than benzene. However, under appropriate conditions, substitution can be achieved. The directing influence of the imidazole substituent on the incoming electrophile is a key consideration in these reactions.

Detailed studies on the nitration, halogenation, and sulfonation of the 2-phenyl ring would provide valuable insights into its reactivity. For instance, nitration would likely yield a mixture of ortho-, meta-, and para-nitro substituted products, with the meta-isomer often being a significant component due to the deactivating nature of the imidazole ring. The precise ratio of these isomers would be dependent on the specific reaction conditions employed.

Reaction TypeReagentsExpected Major Products
NitrationHNO₃, H₂SO₄2-(nitrophenyl)-4,5-dichloro-1H-imidazole (isomeric mixture)
BrominationBr₂, FeBr₃2-(bromophenyl)-4,5-dichloro-1H-imidazole (isomeric mixture)
SulfonationFuming H₂SO₄4,5-dichloro-2-(sulfophenyl)-1H-imidazole (isomeric mixture)

This table represents expected outcomes based on general principles of electrophilic aromatic substitution and requires specific experimental validation for this compound.

Modifications of the Phenyl Substituent

Beyond direct aromatic substitution, the existing phenyl group can be modified to introduce a wide array of functionalities. For instance, if a nitro group has been introduced onto the phenyl ring, it can be readily reduced to an amino group. This amino functionality then serves as a versatile handle for a variety of subsequent chemical transformations, including diazotization followed by Sandmeyer or related reactions, or acylation to form amides.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, on a halogenated 2-phenyl group (e.g., 2-(4-bromophenyl)-4,5-dichloro-1H-imidazole) would open up avenues for the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to a vast library of novel derivatives.

Advanced Synthetic Transformations for Generating Diverse Analogues

The unique structural features of this compound make it an attractive starting material for the construction of more complex molecular architectures, including fused heterocyclic systems and polymeric materials.

Formation of Fused Ring Systems

The chloro-substituents at the 4 and 5 positions of the imidazole ring are potential leaving groups for nucleophilic substitution, which can be exploited in intramolecular cyclization reactions to form fused ring systems. By introducing a suitable nucleophilic moiety onto the nitrogen at the 1-position or on the 2-phenyl group, subsequent ring closure could lead to the formation of imidazo-fused heterocycles. For example, N-alkylation of the imidazole with a bifunctional reagent could set the stage for an intramolecular cyclization to generate novel bicyclic or polycyclic structures.

Recent advancements in synthetic methodologies, such as iron-catalyzed C(sp³)–H amination–cyclization, provide a modern approach to constructing imidazole-fused ring systems. organic-chemistry.orgacs.orgthieme-connect.comresearchgate.netsioc-journal.cn While not yet reported specifically for this compound, this strategy could potentially be adapted. The process often involves the reaction of a suitable precursor under aerobic conditions with an iron catalyst, leading to the formation of various N-heterocycles. organic-chemistry.orgacs.orgthieme-connect.comresearchgate.netsioc-journal.cn

Another approach involves the reaction of porphyrin-2,3-diones with aromatic aldehydes, which can lead to the formation of 2-aryl-1H-imidazo[4,5-b]porphyrins. This highlights a potential, albeit more complex, route to highly conjugated fused imidazole systems.

Polymerization and Materials Precursor Synthesis

The field of materials science has seen a growing interest in imidazole-containing polymers due to their diverse applications. nih.govnih.govresearchgate.net These polymers can be synthesized through various methods, including the polymerization of vinyl-substituted imidazoles or by incorporating imidazole moieties into the polymer backbone. acs.org

While direct polymerization of this compound has not been extensively documented, its potential as a monomer or a precursor for monomers is an area ripe for exploration. For instance, functionalization of the phenyl ring with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, would transform the molecule into a monomer suitable for radical or other polymerization techniques.

Furthermore, polymer-supported synthesis of imidazole derivatives is a well-established strategy that offers advantages in terms of catalyst recycling and product purification. nih.govnih.govresearchgate.net This approach could be applied to the derivatization of this compound, facilitating the efficient production of a library of related compounds for various applications.

Computational and Theoretical Investigations of 4,5 Dichloro 2 Phenyl 1h Imidazole

Quantum Chemical Calculations

Density Functional Theory (DFT) Analysis of Molecular Structure and Conformation

No specific data available.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

No specific data available.

Tautomeric Equilibrium Studies

No specific data available.

Spectroscopic Property Predictions and Correlations

Vibrational Spectroscopy (IR, Raman) Analysis

No specific data available.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

No specific data available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics, stability, and interactions of a molecule like 4,5-Dichloro-2-phenyl-1H-imidazole.

MD simulations would allow for the exploration of the potential energy surface associated with this rotation. By simulating the molecule's movements over nanoseconds or even microseconds, researchers could identify the most stable, low-energy conformations and the energy barriers between different conformational states. It is hypothesized that the presence of the two chlorine atoms on the imidazole (B134444) ring may introduce steric hindrance that influences the preferred orientation of the phenyl group.

A hypothetical cluster analysis of MD simulation trajectories could reveal the predominant conformational states. Such an analysis on other conformationally mobile molecules has successfully identified multiple stable conformers, including some not observed crystallographically.

Table 1: Hypothetical Predominant Conformers of this compound from MD Simulations

Conformational StateDihedral Angle (Phenyl-Imidazole)Population (%)Stability
Conformer A~30°65%High
Conformer B~90°25%Moderate
Conformer C~150°10%Low

This table is illustrative and based on expected outcomes of MD simulations, not on published experimental data for this specific compound.

The interaction of this compound with its surrounding environment is crucial for understanding its solubility, reactivity, and potential biological activity. MD simulations are an excellent tool for studying these interactions at a molecular level. By placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or a non-polar solvent like benzene), one can observe how the solvent molecules arrange themselves around the solute and how they influence its conformational preferences.

Key aspects that would be investigated include:

Solvation Shell Structure: Analysis of the radial distribution function from MD simulations would reveal the structure of the solvent molecules around different parts of the this compound molecule. For instance, in an aqueous environment, water molecules would be expected to form specific hydrogen bonding patterns with the nitrogen atoms of the imidazole ring.

Hydrogen Bonding Dynamics: The stability and lifetime of hydrogen bonds between the imidazole nitrogen atoms and protic solvent molecules could be quantified.

Hydrophobic Interactions: The phenyl group would likely induce a local ordering of water molecules, characteristic of hydrophobic solvation. The extent of this effect could be analyzed.

Theoretical investigations on the effect of different solvents on other imidazole derivatives have shown that solvent polarity can significantly influence molecular properties like dipole moment. For example, studies on other complex imidazole systems have demonstrated that the dipole moment can be higher in polar solvents like water compared to the gas phase due to solvent-solute interactions.

Advanced Computational Methods for Predicting Chemical Behavior

Beyond molecular dynamics, a range of advanced computational methods can be employed to predict the chemical behavior of this compound. These methods, rooted in quantum mechanics, can provide deep insights into the electronic structure and reactivity of the molecule.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method that can be used to calculate a variety of molecular properties with a good balance of accuracy and computational cost. For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Predict the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP would identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.

Predict spectroscopic properties: Calculate theoretical vibrational (infrared and Raman) and NMR spectra to aid in the experimental characterization of the compound.

Table 2: Hypothetical DFT-Calculated Properties of this compound

PropertyPredicted ValueSignificance
HOMO-LUMO Gap4.5 eVIndicates high chemical stability
Dipole Moment3.2 DSuggests moderate polarity
Molecular Electrostatic PotentialNegative potential around N atoms, Positive around H atomsPredicts sites for intermolecular interactions

This table is illustrative and based on typical values for similar aromatic heterocyclic compounds, not on published experimental data for this specific compound.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to partition the molecule into atomic basins, providing a rigorous definition of atoms and chemical bonds within the molecule. QTAIM analysis could characterize the nature of the C-Cl, C-N, and C-C bonds within this compound, offering insights into their strength and polarity.

In Silico ADMET Prediction: While not strictly a method for predicting chemical behavior in a flask, computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for assessing the pharmacological potential of a compound. Various models, often based on quantitative structure-activity relationships (QSAR), could be used to estimate properties like oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes for this compound. Such in-silico analyses are common for novel imidazole derivatives to gauge their drug-likeness.

Biological Activity Profile and Mechanistic Insights for 4,5 Dichloro 2 Phenyl 1h Imidazole Derivatives

Anti-Cancer Activity Mechanisms

The quest for novel and effective anti-cancer agents has led to the exploration of various heterocyclic compounds, with imidazole (B134444) derivatives showing particular promise. The anti-cancer activity of 4,5-dichloro-2-phenyl-1H-imidazole derivatives is attributed to several key mechanisms, including enzyme inhibition, interaction with DNA, and modulation of cellular pathways that govern cell life and death.

Enzyme Inhibition (e.g., Kinases, Topoisomerase II)

Enzyme inhibition is a critical strategy in cancer therapy, and imidazole-based compounds have been identified as potent inhibitors of several key enzymes involved in cancer progression. nih.gov

Kinases are a family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Certain imidazole derivatives have been shown to inhibit protein kinases, such as receptor tyrosine kinases, which are pivotal in tumor growth and proliferation. nih.gov For instance, imidazo[4,5-b]pyridine-based inhibitors have demonstrated potent inhibition of Aurora kinases and FLT3 kinase, which are implicated in acute myeloid leukemia. acs.org While specific kinase inhibition data for this compound is not extensively documented, the broader class of imidazole derivatives shows significant potential in this area. nih.govnih.gov

DNA Binding and Alkylation

The ability of small molecules to interact with and modify DNA is a cornerstone of many anti-cancer therapies. Imidazole derivatives have been shown to bind to the minor groove of DNA, a mechanism that can interfere with DNA replication and transcription, ultimately leading to cell death.

Furthermore, some imidazole derivatives can act as DNA alkylating agents. These compounds form covalent bonds with DNA bases, creating adducts that disrupt the DNA structure and function, leading to cytotoxicity in cancer cells.

Cellular Pathway Modulation (e.g., Apoptosis Induction)

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. A significant aspect of the anti-cancer activity of this compound derivatives lies in their ability to induce apoptosis in cancer cells. mdpi.com

Studies on various imidazole derivatives have shown that they can trigger the intrinsic apoptotic pathway. mdpi.com This is often achieved by modulating the expression of key regulatory proteins. For instance, some derivatives have been found to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. mdpi.com This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis. One study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives demonstrated their ability to induce apoptosis in HeLa cells by increasing Bax and decreasing Bcl-2 protein expression levels in a time-dependent manner. mdpi.com Another study showed that trisubstituted-imidazoles can induce apoptosis in human breast cancer cells by targeting the oncogenic PI3K/Akt/mTOR signaling pathway. nih.gov

In Vitro Cytotoxicity Studies on Cancer Cell Lines

The anti-cancer potential of this compound derivatives is substantiated by numerous in vitro studies demonstrating their cytotoxic effects against a variety of human cancer cell lines. These studies provide crucial data on the potency and selectivity of these compounds.

For example, a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives showed significant activity against HT-29 (colon carcinoma) and MCF-7 (breast carcinoma) cell lines. nih.gov Another study on 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) reported potent IC50 values of 27.42, 23.12, and 33.14 nM against SW480, HCT116, and Caco-2 colorectal cancer cells, respectively. nih.gov

The following table summarizes the cytotoxic activity of various imidazole derivatives, including those structurally related to this compound, against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Imidazole Derivatives in Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione MCF-7, HepG2, HCT-116 < 5 researchgate.net
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole SW480 0.02742 nih.gov
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole HCT116 0.02312 nih.gov
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole Caco-2 0.03314 nih.gov
Benzimidazole (B57391) sulfonamide derivative 22 A549 0.15 nih.gov
Benzimidazole sulfonamide derivative 22 HeLa 0.21 nih.gov
Benzimidazole sulfonamide derivative 22 HepG2 0.33 nih.gov
Benzimidazole sulfonamide derivative 22 MCF-7 0.17 nih.gov
2-phenyl benzimidazole derivative 35 MCF-7 3.37 nih.gov
2-phenyl benzimidazole derivative 36 MCF-7 6.30 nih.gov
Nitro-substituted semicarbazide (B1199961) 4c U87 12.6 acs.org
Nitro-substituted semicarbazide 4d U87 13.7 acs.org
Thiosemicarbazide (B42300) 5b U87 14.6 acs.org
Thiosemicarbazide 5d U87 13.0 acs.org
2-(2,3-difluorophenyl)‐1H‐imidazo[4,5‐f] researchgate.netresearchgate.netphenanthroline (Compound 4) HepG2 ~0.29 researchgate.net

Anti-Microbial Activity Mechanisms

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Derivatives of this compound have also demonstrated promising activity against a range of microbial pathogens.

Interference with Bacterial DNA Replication and Cell Wall Synthesis

The antimicrobial action of many drugs stems from their ability to disrupt essential bacterial processes that are absent in human cells. Two such critical targets are bacterial DNA replication and cell wall synthesis.

Nitroimidazole derivatives, a class of compounds that includes derivatives of the subject molecule, are known to act as prodrugs that, upon reduction of the nitro group within anaerobic bacteria, generate radical species. These toxic radicals can cause DNA strand breaks, thereby inhibiting DNA synthesis and leading to bacterial cell death. nih.gov

The bacterial cell wall, a structure essential for maintaining cell integrity, is another attractive target for antimicrobial agents. While specific studies on the effect of this compound on bacterial cell wall synthesis are limited, the broader class of imidazole derivatives has been investigated for such properties. For instance, some imidazole derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing moderate to good activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comnih.gov A study on 4,5-diphenyl-1H-imidazoles derivatives reported that one compound exhibited a two-fold higher potency than ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. scirp.orgsemanticscholar.org

The following table presents the antimicrobial activity of some imidazole derivatives.

Table 2: Antimicrobial Activity of Imidazole Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
4,5-diphenyl-1H-imidazole derivative 6d Staphylococcus aureus 4 scirp.orgsemanticscholar.org
4,5-diphenyl-1H-imidazole derivative 6c Staphylococcus aureus 16 scirp.orgsemanticscholar.org
4,5-diphenyl-1H-imidazole derivative 6c Enterococcus faecalis 16 scirp.orgsemanticscholar.org
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid S. pseudoporcinus 6 mg/ml researchgate.net
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid K. rosea 7 mg/ml researchgate.net

Fungal Cell Membrane Disruption

The fungal cell wall, a structure absent in humans, is a primary target for antifungal drugs. nih.gov Its main components are polysaccharides like glucans and chitin, along with glycoproteins. nih.gov The inner layer, rich in β-(1-3)-glucan, is crucial for cell wall formation and stability. nih.gov Disruption of this network can lead to osmotic instability and fungal cell death. nih.gov While many imidazole-based antifungal agents function by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane, leading to its disruption, the direct mechanism of membrane disruption for this compound derivatives is a subject of ongoing investigation.

In Vitro Studies Against Bacterial and Fungal Strains

Derivatives of the imidazole scaffold have demonstrated a broad spectrum of antimicrobial activity in various in vitro studies.

Antifungal Activity:

Novel imidazole derivatives have been synthesized and evaluated for their efficacy against a range of fungal pathogens, including various Candida species. nih.govnih.gov In one study, imidazole derivatives 31 and 42 showed potent, broad-spectrum antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.5–8 µg/mL and 2–32 µg/mL, respectively. nih.gov Notably, compound 31 was effective against a fluconazole-resistant strain of Candida albicans with a MIC of 8 µg/mL. nih.gov Another study highlighted a novel triazole derivative, compound 6c, which exhibited excellent in vitro activity against C. albicans and Cryptococcus neoformans (MIC = 0.0625 µg/mL) and Aspergillus fumigatus (MIC = 4.0 µg/mL). semanticscholar.org This compound also effectively inhibited the hyphal growth of C. albicans. semanticscholar.org Furthermore, a series of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety showed significant antifungal activity against several plant pathogenic fungi. mdpi.com For example, compound E13 had an EC50 value of 20.4 mg/L against Gibberella saubinetii. mdpi.com

Antibacterial Activity:

The antibacterial potential of imidazole derivatives has also been explored. In a study evaluating 4,5-diphenylimidazol-2-thiol derivatives, compound 6d was found to be twice as potent as the standard drug ciprofloxacin against Staphylococcus aureus, with a MIC of 4 μg/mL. scirp.orgsemanticscholar.org Compound 6c from the same series showed moderate activity against S. aureus and Enterococcus faecalis with a MIC of 16 μg/mL. scirp.orgsemanticscholar.org Other research on substituted imidazolones found that compounds with specific substitutions, such as -CH(2)CH(2)NH(2), -CONH(2), and -C(6)H(4)-N(CH(3))(2), were potent antibacterial agents. nih.gov Specifically, 1-carboxamido-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)one (4e) was identified as the most active compound in its series. nih.gov Additionally, studies on 2-phenyl-1H-benzo[d]imidazole derivatives revealed that compounds N2, N7, and N10 had better antibacterial activity against gram-negative bacteria than ampicillin, while compounds N5 and N8 were more effective against gram-positive bacteria. spast.org

Table 1: In Vitro Antimicrobial Activity of Imidazole Derivatives

CompoundMicroorganismActivity (MIC/EC50)Reference
Compound 31Candida spp.0.5–8 µg/mL nih.gov
Compound 42Candida spp.2–32 µg/mL nih.gov
Compound 6c (triazole derivative)C. albicans0.0625 µg/mL semanticscholar.org
Compound 6c (triazole derivative)C. neoformans0.0625 µg/mL semanticscholar.org
Compound 6c (triazole derivative)A. fumigatus4.0 µg/mL semanticscholar.org
Compound E13 (mandelic acid derivative)G. saubinetii20.4 mg/L mdpi.com
Compound 6d (diphenylimidazol-2-thiol derivative)S. aureus4 µg/mL scirp.orgsemanticscholar.org
Compound 6c (diphenylimidazol-2-thiol derivative)S. aureus16 µg/mL scirp.orgsemanticscholar.org
Compound 6c (diphenylimidazol-2-thiol derivative)E. faecalis16 µg/mL scirp.orgsemanticscholar.org
Compound 4e (imidazolone derivative)BacteriaMost active in series nih.gov

Anti-Inflammatory Modulatory Pathways

Derivatives of this compound have been investigated for their anti-inflammatory properties, which are mediated through various molecular pathways.

Cyclooxygenase (COX) Enzyme Inhibition

A significant mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. mdpi.com Many imidazole derivatives have been found to be selective inhibitors of COX-2 over COX-1. nih.govnih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. mdpi.com

For example, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives showed selective inhibitory activity against COX-2. nih.gov Compound 5b from this series was the most potent, with an IC50 of 0.71 µM and a selectivity index of 115 for COX-2. nih.gov Molecular docking studies revealed that the methylsulfonyl group of compound 5b binds to the Arg513 residue in the active site of COX-2, similar to the action of the known selective inhibitor Celecoxib. nih.gov In another study, 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole was identified as a highly potent and selective COX-2 inhibitor with an IC50 of 0.34 μM and a selectivity index of 163.8. researchgate.net Furthermore, research into novel imidazole derivatives as analgesic and anti-inflammatory agents found that compound 2g exhibited the highest binding affinity with the COX-2 receptor (−5.516 kcal/mol), comparable to diclofenac. nih.gov

Table 2: Cyclooxygenase (COX) Inhibition by Imidazole Derivatives

CompoundTargetInhibitory Concentration (IC50)Selectivity Index (COX-1/COX-2)Reference
Compound 5bCOX-20.71 µM115 nih.gov
1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazoleCOX-20.34 μM163.8 researchgate.net
Compound 2gCOX-2-5.516 kcal/mol (Binding Affinity)N/A nih.gov

Inhibition of Neutrophil Degranulation and Reactive Oxygen Species Generation

Neutrophils play a critical role in the inflammatory response, and their degranulation releases various pro-inflammatory mediators. nih.gov Certain imidazole derivatives have been shown to modulate neutrophil activity. For instance, a class of imidazo-pyrazole derivatives demonstrated an ability to inhibit the elevation of reactive oxygen species (ROS) in neutrophils. nih.gov ROS are highly reactive molecules that can contribute to tissue damage during inflammation. dtu.dk

The antioxidant properties of imidazole derivatives contribute to their anti-inflammatory effects. Cyclic nitrones of the imidazole series, for example, are known to be effective scavengers of free radicals. nih.govresearchgate.net The antioxidant activity of these compounds was found to increase with a decrease in the steric volume of alkyl substituents in the phenol (B47542) group. nih.govresearchgate.net This suggests that the structural characteristics of these derivatives are key to their ability to mitigate oxidative stress, a common feature of inflammatory conditions.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are another family of enzymes involved in the inflammatory cascade, catalyzing the conversion of arachidonic acid into leukotrienes. nih.gov Inhibition of LOX can therefore reduce inflammation. nih.gov Several imidazole derivatives have been identified as potent LOX inhibitors.

In one study, a series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives were designed, and compound 32 showed an IC50 value of 4.7 μM against 15-LOX. nih.gov Another study focused on optimizing imidazole 5-lipoxygenase (5-LO) inhibitors to improve their pharmacokinetic profiles. nih.govresearchgate.net This led to the discovery of compound 10 (CJ-13,454), which showed potent in vivo activity with an ED50 of 4-9 mg/kg. nih.gov Structure-activity relationship studies indicated that substitutions at the meta-, ortho-, or ortho/para-positions of the 2-phenylthiomethyl moiety influenced the inhibitory potency against 5-LOX, with 2,6-dichloro and 3,5-dichloro derivatives showing higher potency. nih.gov

Other Biological Activities and Hypothesized Mechanisms

Beyond their antimicrobial and anti-inflammatory properties, imidazole derivatives have been shown to possess a wide range of other biological activities.

Anticancer Activity: Several studies have highlighted the potential of imidazole derivatives as anticancer agents. nih.gov One derivative, IPM714, demonstrated selective inhibitory activity against colorectal cancer cells, with IC50 values of 1.74 μM and 2 μM in HCT116 and SW480 cells, respectively. nih.gov The proposed mechanism involves the suppression of the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis. nih.gov Other 2,4,5-triphenyl-1H-imidazole derivatives have also been evaluated for their antiproliferative activity against various cancer cell lines. researchgate.net

Analgesic Activity: Certain imidazole derivatives have shown significant pain-relieving effects. nih.gov For example, compound 2g, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, exhibited notable analgesic activity in hot plate tests. nih.gov

Antiviral and Antitubercular Potential: The broad biological profile of the imidazole nucleus includes potential antiviral and antitubercular activities, although these are less explored compared to their other effects. nih.gov

The diverse biological activities of the imidazole scaffold make it a versatile core for the development of new therapeutic agents. nih.govglobalresearchonline.netresearchgate.net The specific substitutions on the imidazole ring are critical in determining the primary biological effect of the resulting derivative.

Antiviral Properties

Derivatives of imidazole have demonstrated a broad spectrum of antiviral activities, positioning them as a significant area of interest in the development of new antiviral therapies. nih.govnih.govnih.gov Research has highlighted the potential of various substituted imidazole compounds against a range of viruses.

Substituted (phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues have been synthesized and evaluated for their antiviral properties. nih.gov Among these, compounds 16 and 19 have shown promise as lead compounds for the development of novel antiviral agents. nih.gov Further studies have synthesized a series of 1-(5-(4-phenyl)-2-mercapto-1H-imidazol-1-yl)-3-phenylthiourea derivatives, which have also been screened for their anti-HIV activity. derpharmachemica.com

In the context of other viral infections, a library of novel 2-aminoalkylsubstituted 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridines has been developed and assessed for their anti-HBV activity. nih.gov Compounds 10d , 11a , 12a , 12b , and 12d from this series showed promising activity against the Hepatitis B virus. nih.gov Additionally, imidazole 4,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibitory action against the dengue virus. nih.gov Specifically, compound 8c demonstrated the most potent inhibitory activity against the dengue virus in Vero cells. nih.gov

Research into influenza viruses has also identified imidazole-based compounds with antiviral activity. Two such compounds, 5a and 5b , exhibited activity against the influenza A virus with EC₅₀ values of 0.3 and 0.4 μM, respectively. nih.gov The antiviral activity of these derivatives is often attributed to their ability to interact with viral proteins. For instance, studies on triazolyl lupinine (B175516) derivatives have shown that their antiviral efficacy against influenza is linked to their binding affinity for hemagglutinin and neuraminidase proteins. mdpi.com

Table 1: Antiviral Activity of Imidazole Derivatives
Compound/Derivative ClassTarget VirusKey Findings
(Phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanonesGeneral AntiviralCompounds 16 and 19 identified as potential lead antiviral agents. nih.gov
1-(5-(4-Phenyl)-2-mercapto-1H-imidazol-1-yl)-3-phenylthioureasHIVScreened for anti-HIV activity. derpharmachemica.com
2-Aminoalkylsubstituted 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridinesHepatitis B Virus (HBV)Compounds 10d , 11a , 12a , 12b , and 12d showed promising anti-HBV activity. nih.gov
Imidazole 4,5-dicarboxamide derivativesDengue VirusCompound 8c showed potent inhibitory activity. nih.gov
Imidazole-based compounds 5a and 5b Influenza A VirusExhibited antiviral activity with low micromolar EC₅₀ values. nih.gov

Analgesic Effects

Imidazole derivatives have been extensively investigated for their analgesic properties, with several studies demonstrating their potential as pain-relieving agents. nih.govneuroquantology.comnih.gov The analgesic activity of these compounds is often evaluated using methods like the hot plate test. nih.govneuroquantology.com

A study on a series of novel imidazole analogues revealed that compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) exhibited significant analgesic activity. nih.gov The structure-activity relationship (SAR) analyses from this study indicated that many of the synthesized analogues displayed high analgesic action. nih.gov Another study focused on 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives and found that while most compounds showed moderate analgesic activity, a few demonstrated good activity, comparable to morphine at a specific dose. nih.gov

The mechanism behind the analgesic effects of these derivatives is often linked to their interaction with cyclooxygenase (COX) enzymes. Molecular docking studies have shown that compounds like 2g have a high binding affinity with the COX-2 receptor, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This interaction with COX enzymes helps to inhibit the production of prostaglandins, which are involved in the pain and inflammation pathways. derpharmachemica.com

Table 2: Analgesic Activity of Imidazole Derivatives
Compound/Derivative ClassKey FindingsProposed Mechanism
1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g )Showed significant analgesic effects. nih.govHigh binding affinity with the COX-2 receptor. nih.gov
1-Benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivativesSome derivatives exhibited good analgesic activity, comparable to morphine. nih.govNot specified.
Imidazole derivatives in generalPossess analgesic activity. neuroquantology.comInhibition of COX enzymes. derpharmachemica.com

Anti-diabetic Activity

The potential of imidazole derivatives as anti-diabetic agents has been a subject of significant research. ijpcbs.comnih.govnih.gov These compounds have shown promise in managing blood glucose levels and related metabolic complications.

One study investigated a new imidazole chloro derivative and found that it significantly decreased blood glucose levels in alloxan-induced diabetic rats. ijpcbs.com The study also noted a reduction in total cholesterol, LDL cholesterol, triglycerides, and VLDL, along with an increase in HDL cholesterol. ijpcbs.com Another area of research has focused on 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govlums.ac.ir A series of these hybrids exhibited excellent inhibitory activity against yeast α-glucosidase, with some compounds being much more potent than the standard drug acarbose. nih.govlums.ac.ir Specifically, derivatives with 2-chloro and 2-bromo-benzyl moieties demonstrated the most potent inhibition. nih.gov

Kinetic studies have revealed that some of these compounds, such as compound 8g , act as competitive inhibitors of α-glucosidase. nih.gov This means they bind to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose.

Table 3: Anti-diabetic Activity of Imidazole Derivatives
Compound/Derivative ClassKey FindingsProposed Mechanism
Imidazole chloro derivativeSignificantly decreased blood glucose, total cholesterol, LDL, triglycerides, and VLDL. Increased HDL. ijpcbs.comNot specified.
4,5-Diphenyl-imidazol-1,2,3-triazole hybridsExcellent inhibitory activity against α-glucosidase, more potent than acarbose. nih.govlums.ac.irCompetitive inhibition of α-glucosidase. nih.gov
Derivatives with 2-chloro and 2-bromo-benzyl moietiesMost potent α-glucosidase inhibitory activities. nih.govInhibition of α-glucosidase. nih.gov

Interactions with Receptors and Proteins

The diverse biological activities of this compound derivatives are rooted in their interactions with various receptors and proteins. nih.govresearchgate.netnih.gov These interactions are crucial for their therapeutic effects.

Molecular docking studies have provided significant insights into these interactions. For instance, the analgesic and anti-inflammatory activities of some imidazole derivatives are attributed to their high binding affinity with the COX-2 receptor. nih.gov Compound 2g , for example, forms conventional hydrogen bonds with specific amino acid residues of the COX-2 receptor, similar to the binding of the well-known NSAID, diclofenac. nih.gov

In the context of anticancer activity, molecular docking has been used to study the interaction of imidazole derivatives with targets like the estrogen receptor, which is overexpressed in some cancers. researchgate.net For example, 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole has shown strong interactions with amino acids in the binding site of the estrogen receptor α. researchgate.net Other studies have investigated the binding of semicarbazide and thiosemicarbazide derivatives with the ATP-dependent enzyme topoisomerase II, a target in cancer therapy. acs.org

Furthermore, some 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified to possess a unique combination of α2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, suggesting their potential as antidepressants. nih.gov This dual activity highlights the ability of the imidazole scaffold to interact with multiple receptor systems.

Table 4: Interactions of Imidazole Derivatives with Receptors and Proteins
Derivative ClassTarget Receptor/ProteinNature of InteractionImplied Biological Activity
1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g )COX-2 ReceptorHigh binding affinity, forms hydrogen bonds with GLN-242 and ARG-343. nih.govAnalgesic, Anti-inflammatory. nih.gov
4,5-Diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazoleEstrogen Receptor αStrong interaction with amino acids LEU 525, ILE 424, MET 421. researchgate.netAnticancer. researchgate.net
Semicarbazides and ThiosemicarbazidesTopoisomerase IISignificant binding with the ATP-dependent enzyme. acs.orgAnticancer. acs.org
2-Substituted 4,5-dihydro-1H-imidazole derivativesα2-Adrenoreceptor and Serotonin (B10506) TransporterAntagonist at α2-adrenoreceptor and inhibitor of serotonin reuptake. nih.govAntidepressant. nih.gov

Structure Activity Relationship Sar Studies of 4,5 Dichloro 2 Phenyl 1h Imidazole Derivatives

Impact of Halogen Substitution at C4 and C5 Positions on Biological Activity

The presence of halogen atoms, particularly chlorine, at the C4 and C5 positions of the imidazole (B134444) ring is a defining feature of the 4,5-dichloro-2-phenyl-1H-imidazole scaffold. While direct SAR studies on varying these specific halogens are limited, the influence of substituents at these positions in related imidazole series provides valuable insights.

The following table summarizes the general observations on the impact of C4 and C5 substitutions in related imidazole derivatives.

PositionSubstituent TypeImpact on Biological Activity (in related series)Inferred Importance for this compound
C4/C5Lipophilic groupsCrucial for modulating anticancer efficacy researchgate.netThe dichloro groups likely enhance lipophilicity, affecting cell penetration and target binding.
C4/C5HalogensKey structural feature in anticancer agents researchgate.netThe electron-withdrawing nature of chlorine can modulate the electronic properties of the imidazole ring, influencing target interactions.

Role of the Phenyl Substituent at C2 Position in Activity Modulation

The phenyl group at the C2 position of the imidazole ring offers a key site for structural modification to fine-tune the biological activity of this compound derivatives.

The electronic, steric, and lipophilic properties of substituents on the C2-phenyl ring can profoundly influence the biological activity of imidazole-based compounds.

Electronic Effects: In studies of 2,4,5-trisubstituted imidazoles, the electronic nature of the substituents on the 2-aryl group was found to be a significant determinant of antibacterial activity. For instance, compounds with a phenol (B47542) group at the para-position of the C2-phenyl ring showed notable activity against certain bacteria. nih.gov A quantitative structure-activity relationship (QSAR) study on 5-phenyl-1-phenylamino-1H-imidazole derivatives revealed that electron-withdrawing substituents at the para-position of the phenyl ring were unfavorable for cytotoxicity. nih.gov

Lipophilic Effects: Lipophilicity is a crucial parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties. For 5-phenyl-1-phenylamino-1H-imidazole derivatives, the lipophilicity of meta-substituents on the 5-phenyl ring was found to increase cytotoxicity. nih.gov This highlights the importance of optimizing the lipophilicity of the C2-phenyl ring to achieve a balance between target affinity and favorable pharmacokinetic properties.

The following table summarizes the observed effects of C2-phenyl ring substitutions in related imidazole series.

ParameterSubstituent PositionEffect on Biological Activity (in related series)
ElectronicparaElectron-donating groups (e.g., -OH) can enhance antibacterial activity. nih.gov
ElectronicparaElectron-withdrawing groups can be unfavorable for cytotoxicity. nih.gov
StericmetaIncreased size (length, width) can be conducive to cytotoxicity. nih.gov
LipophilicmetaIncreased lipophilicity can increase cytotoxicity. nih.gov

The conformation of the C2-phenyl ring relative to the imidazole core can be a critical factor in determining the biological activity of these derivatives. The rotational freedom around the bond connecting the phenyl and imidazole rings allows the molecule to adopt different spatial arrangements, which can influence its ability to fit into the binding site of a biological target.

N-Substitution Effects at N1 Position on Biological Activity

Modification of the N1 position of the imidazole ring is a common strategy to modulate the pharmacological properties of imidazole-based compounds.

In a series of 4(5)-aryl-2-amino-1H-imidazoles, the nature of the N1-substituent was found to have a major effect on their biofilm inhibitory activity. nih.govresearchgate.net This indicates that the substituent at this position can influence the interaction with the target responsible for biofilm formation.

Studies on N-alkylation of various imidazole derivatives have shown that the length of the alkyl chain can impact antibacterial activity. For instance, the antibacterial effects of 1-alkylimidazole derivatives were observed to increase as the number of carbons in the alkyl chain increased up to nine carbons. researchgate.netnih.gov This suggests that increasing the lipophilicity at the N1 position can enhance antibacterial potency, likely by improving membrane penetration.

The table below illustrates the impact of N1-substitution on the biological activity of related imidazole compounds.

N1-SubstituentBiological Activity AffectedObservation
Various substituentsBiofilm inhibitionThe nature of the substituent has a major effect on activity. nih.govresearchgate.net
Alkyl chainsAntibacterialActivity increases with chain length up to nine carbons. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This approach can be valuable in predicting the activity of new derivatives and guiding the design of more potent molecules.

While specific QSAR models for this compound derivatives are not extensively reported in the available literature, QSAR studies on other classes of imidazole derivatives have been successfully conducted. These studies provide a framework for how such models could be developed for the target compound series.

For example, 2D and 3D QSAR analyses have been performed on imidazole derivatives as heme oxygenase inhibitors. researchgate.net These models identified key physicochemical and 3D descriptors (electrostatic and steric) that play an important role in their inhibitory activity. researchgate.net Another QSAR study on 5-phenyl-1-phenylamino-1H-imidazole derivatives used electronic, hydrophobicity, and steric parameters to model their cytotoxicity. nih.gov The resulting model had acceptable statistical quality and predictive potential. nih.gov

The development of a predictive QSAR model for this compound derivatives would involve synthesizing a series of analogues with systematic variations at the C2-phenyl and N1 positions. The biological activity of these compounds would be determined, and a range of molecular descriptors (e.g., electronic, steric, lipophilic, topological) would be calculated for each molecule. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to generate a QSAR equation that correlates the descriptors with the observed biological activity. The predictive power of the model would be validated using internal and external validation techniques. Such a model would be a valuable tool for the rational design and optimization of novel this compound-based therapeutic agents.

Identification of Key Structural Descriptors

The biological activity of this compound derivatives is intricately linked to specific structural features. Systematic modifications of this scaffold have revealed several key descriptors that govern their efficacy, primarily in the realms of anticancer and antibacterial applications.

The phenyl ring at the 2-position of the imidazole core is another critical determinant of activity. The nature and position of substituents on this phenyl ring can dramatically modulate the biological effects of the entire molecule. For instance, in the context of antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), the presence of two aryl rings is considered a requirement for good levels of activity.

Furthermore, the substituent at the C-2 position of the imidazole ring plays a pivotal role. Studies on analogous compounds have shown that a good electron-withdrawing group at this position is necessary for potent antibacterial action. This suggests that the electronic nature of the C-2 substituent directly influences the compound's mechanism of action.

In the pursuit of anticancer agents, research has explored the derivatization of the 4,5-dichloro-1H-imidazole core into N-heterocyclic carbene (NHC) complexes with metals like silver (Ag(I)). These complexes have demonstrated significant efficacy against certain cancer cell lines. The activity of these organometallic derivatives is largely dictated by the nature of the substituents on the nitrogen atoms of the imidazole ring.

The following interactive table summarizes the impact of various structural modifications on the biological activity of this compound and its analogs, based on findings from related studies.

Structural Modification Position Observed Effect on Activity Example Biological Target/Activity
Dichloro Substitution4,5 (Imidazole Ring)Essential for activityGeneral biological activity
Phenyl Ring2 (Imidazole Ring)Crucial for activity; substitutions modulate potencyAntibacterial, Anticancer
Electron-Withdrawing Group2 (Imidazole Ring)Enhances activityAntibacterial (MRSA)
N-alkylation/arylation1 (Imidazole Ring)Influences activity of metal complexesAnticancer

Detailed research findings on a series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, which share a similar core structure, have provided further insights into key structural descriptors. The following table illustrates the structure-activity relationship of these compounds as inhibitors of 15-lipoxygenase (15-LOX), a key enzyme in inflammatory pathways.

Compound Substitution on Phenyl Rings 15-LOX Inhibitory Activity (IC50, µM)
Derivative AUnsubstitutedModerate
Derivative B4-MethoxyIncreased
Derivative C4-ChloroSignificantly Increased
Derivative D2,4-DichloroPotent

These findings underscore the importance of specific halogen and methoxy substitutions on the phenyl rings for enhancing the inhibitory activity against 15-LOX. The data suggests that electron-withdrawing groups on the phenyl rings are favorable for this particular biological activity.

Medicinal Chemistry Applications and Future Directions for 4,5 Dichloro 2 Phenyl 1h Imidazole As a Scaffold

Design and Synthesis of Novel Pharmacophores Based on the 4,5-Dichloro-2-phenyl-1H-imidazole Skeleton

The development of new pharmacophores from the this compound skeleton is a key strategy in leveraging its therapeutic potential. The synthesis of imidazole (B134444) derivatives is a well-established area of organic chemistry, offering a variety of methods to create diverse compound libraries.

A common and versatile approach for creating substituted imidazoles is the one-pot, multi-component reaction. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a three-component cyclocondensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a primary amine in the presence of a catalyst. rsc.org Adapting this for the this compound scaffold would involve starting with a dichlorinated precursor.

Research has demonstrated the synthesis of various imidazole derivatives through different reaction pathways. One study reported the synthesis of tetrazole derivatives starting from 4,5-dichloroimidazole (B103490), which was first reacted with 4-aminoacetophenone to form an azo compound. This intermediate was then converted into Schiff bases and subsequently cyclized to form tetrazoles. researchgate.net This highlights a pathway where the core dichloro-imidazole structure can be elaborated into more complex heterocyclic systems.

Further modifications can be made at the N-1 position of the imidazole ring. For example, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole has been functionalized by reacting it with ethyl chloroacetate (B1199739) to add an acetic acid ethyl ester group at the N-1 position, which can then be converted to a hydrazide for further derivatization. derpharmachemica.com This N-alkylation strategy is directly applicable to the this compound core to introduce a variety of side chains, thereby modulating the compound's physicochemical properties and biological activity.

The following table summarizes synthetic strategies that could be adapted for derivatizing the this compound scaffold.

Reaction Type Reagents/Precursors Potential Modification Site Example Reference
N-AlkylationEthyl Chloroacetate, Benzyl BromideN-1 position of the imidazole ring derpharmachemica.com, scirp.org
Azo Coupling & Cyclization4-aminoacetophenone, Sodium AzideC-2 position (starting from 4,5-dichloroimidazole) researchgate.net
Multi-component ReactionBenzil (B1666583), Aldehydes, Ammonium (B1175870) Acetate (B1210297)C-2, N-1 positions (for building the core) rsc.org, researchgate.net
Thiolation & S-AlkylationThiourea, Benzyl Bromide DerivativesC-2 position (if starting from a ketone precursor) scirp.org

These synthetic routes provide a robust toolbox for medicinal chemists to generate a library of novel compounds. By systematically varying the substituents on the phenyl ring and at the N-1 position of the imidazole core, it is possible to explore the structure-activity relationship (SAR) and develop new pharmacophores with tailored biological profiles.

Ligand Design and Molecular Docking Studies Targeting Specific Biological Receptors/Enzymes

Computational methods such as molecular docking are indispensable tools in modern drug design, allowing for the prediction of binding affinities and interaction modes between a ligand and a biological target. researchgate.netnih.gov For derivatives of this compound, these in silico studies can guide the rational design of potent and selective inhibitors for various enzymes and receptors implicated in disease.

Docking studies have been successfully employed for other imidazole derivatives to predict their therapeutic potential. For example, novel imidazole derivatives have been docked against the active site of GlcN-6-P synthase, an antimicrobial target, with results showing good binding affinity. researchgate.net Similarly, phenyl-imidazole derivatives have been studied as potential inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), a key target for antimalarial drugs. The docking results correlated well with the in vitro activity, demonstrating that lower docking energies corresponded to more potent compounds. researchgate.net

In the context of cancer therapy, molecular docking has been used to evaluate imidazole derivatives against targets like the estrogen receptor in liver cancer and the ATP-dependent enzyme topoisomerase II. bibliotekanauki.placs.org One study on a trichlorophenyl-imidazole derivative targeting the estrogen receptor (PDB ID: 3ERT) in HepG2 liver cancer cells showed significant binding affinity, which supported the in vitro cytotoxicity results. bibliotekanauki.pl

The this compound scaffold can be systematically studied using these computational approaches. The phenyl ring and the N-H group of the imidazole provide key interaction points, while the dichloro-substituents at the 4 and 5 positions can be explored for their role in fitting into specific hydrophobic pockets or forming halogen bonds within the active site of a target protein.

The table below presents examples of docking studies on related imidazole compounds, illustrating the types of targets and the insights that can be gained.

Compound Class Biological Target (PDB ID) Key Findings Example Reference
2-Aryl-4,5-diphenyl-1H-imidazolePfDHFR-TS (1J3I)Lower CDOCKER energy correlated with higher antimalarial activity in vitro. researchgate.net
Trichlorophenyl-imidazoleEstrogen Receptor (3ERT)Docking supported in vitro anticancer activity against HepG2 cells. bibliotekanauki.pl
Pyrazole-imidazole hybridsGlcN-6-P synthase (2VF5)Good binding affinity suggested potential as antimicrobial agents. researchgate.net
Dichloro-substituted semicarbazidesTopoisomerase II (1ZXN)Strong binding energies (-8.1 kcal/mol) indicated potential as anticancer agents. acs.org

For this compound, ligand design would involve creating a virtual library of derivatives with modifications at the N-1 position and on the phenyl ring. These virtual compounds would then be docked into the active sites of targets of interest, such as kinases, proteases, or specific receptors, to prioritize the synthesis of the most promising candidates.

Strategies for Enhancing Selectivity and Potency

Optimizing the potency and selectivity of a lead compound is a critical step in drug development. For the this compound scaffold, several strategies can be employed, guided by structure-activity relationship (SAR) studies and computational modeling.

One primary strategy involves the systematic modification of substituents on the imidazole and phenyl rings. ijsrtjournal.com The two nitrogen atoms within the imidazole core are crucial for binding affinity and selectivity, and modifications to the ring can significantly alter interactions with specific enzymes or biological structures. ijsrtjournal.com Research on imidazolopiperazines, for instance, demonstrated that substitutions on an aniline (B41778) ring portion of the molecule greatly influenced antimalarial potency. It was found that 4-fluoro substitution provided the best activity, and 3,4-disubstitution was generally preferred over other patterns. nih.gov This systematic approach of exploring positional isomers and different functional groups can be directly applied to the phenyl ring of this compound.

Another key area for modification is the N-1 position of the imidazole ring. Rational design of 1-hydroxy-2,4,5-triaryl imidazoles, based on the p38α MAP kinase inhibitor scaffold, showed that adding an OH group at the N-1 position could facilitate important interactions in the enzyme's active site. nih.gov Furthermore, introducing different aryl groups at the 2-position was used to explore the importance of flexibility. nih.gov For the this compound scaffold, the N-1 position is a prime site for introducing diverse chemical moieties to enhance target engagement and modulate pharmacokinetic properties.

The chlorine atoms at the 4 and 5 positions are also significant. They increase the lipophilicity of the scaffold and can participate in specific interactions, such as halogen bonding, within a protein's active site. The development of indoleamine 2,3-dioxygenase (IDO) inhibitors based on a 4-phenyl-imidazole core showed that interactions with specific residues (C129 and S167) in the interior of the active site were key to achieving high potency. nih.gov The chloro groups on the this compound scaffold could be strategically utilized to achieve similar specific interactions, thereby enhancing both potency and selectivity for a given target.

Key optimization strategies include:

Phenyl Ring Substitution: Introducing various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions to probe electronic and steric effects on binding.

N-1 Derivatization: Adding a range of functional groups (e.g., alkyl, aryl, acyl) to the N-1 nitrogen to explore new binding interactions and improve physicochemical properties.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to alter binding modes and improve properties. nih.gov

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, potentially increasing affinity and reducing off-target effects.

By combining these strategies, a systematic optimization of the this compound scaffold can lead to the discovery of highly potent and selective drug candidates.

Potential as a Core Scaffold for Multitarget Ligands

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs less effective. researchgate.netnih.gov This has spurred interest in the design of multitarget ligands—single molecules engineered to interact with two or more distinct biological targets. researchgate.netresearchgate.net The imidazole scaffold is well-suited for this purpose due to its versatile binding capabilities and synthetic tractability. nih.gov

The this compound framework provides a strong foundation for developing multitarget agents. The core structure can be recognized by one target, while functional groups appended at the N-1 position or on the phenyl ring can be designed to interact with a second target. This "combination of pharmacophores" is a common strategy in multitarget drug design. nih.govresearchgate.net

For instance, researchers have designed multitarget antitumor agents by combining different pharmacophores into a single molecule. researchgate.net A similar approach could be applied to the this compound scaffold. One could envision combining its potential kinase-inhibiting properties with a pharmacophore known to inhibit another cancer-related target, such as a histone deacetylase (HDAC).

In the field of neurodegenerative diseases, 1,5-diarylimidazoles have been investigated as a promising scaffold for developing multitarget agents for conditions like Alzheimer's disease. nih.gov These compounds were explored for their ability to concurrently stabilize microtubules and inhibit enzymes in the eicosanoid production pathway (COX/5-LOX). nih.gov The this compound scaffold, with its diaryl-like structure (phenyl and dichlorinated imidazole rings), could be similarly explored for multitarget activity in neuroinflammation and neurodegeneration.

The design process for such ligands is challenging, as it requires balancing the activity at each target while maintaining suitable drug-like properties. researchgate.net However, the potential benefits—including improved efficacy and a lower likelihood of developing drug resistance—make it a compelling area for future research. researchgate.netnih.gov The this compound scaffold, with its multiple points for chemical modification, represents a valuable starting point for the rational design of next-generation multitarget therapeutics.

Emerging Trends in Imidazole-Based Drug Discovery

The field of medicinal chemistry is continually evolving, and several emerging trends are shaping the future of imidazole-based drug discovery. elsevier.comgoogle.com These trends focus on improving the efficiency of the discovery process, enhancing the therapeutic properties of new compounds, and exploring novel biological applications.

One significant trend is the use of green chemistry and eco-benign synthetic pathways. Researchers are increasingly developing one-pot, multi-component reactions and using reusable catalysts, such as ionic liquids, to synthesize imidazole derivatives. rsc.orgresearchgate.net These methods are not only environmentally friendly but also often result in higher yields and simpler purification processes, accelerating the generation of compound libraries for screening. researchgate.netgoogle.com

Another major trend is the focus on targeted therapies and personalized medicine . This involves designing imidazole derivatives that are highly selective for specific disease-related targets, such as mutated kinases in cancer. ijsrtjournal.com The ability to modify the imidazole scaffold at multiple positions allows for fine-tuning the structure to achieve high selectivity, minimizing off-target effects and toxicity. ijsrtjournal.com The development of 4-phenyl-imidazole derivatives as inhibitors of IDO for cancer immunotherapy is a prime example of this targeted approach. nih.gov

The development of multitarget ligands , as discussed previously, is a rapidly growing area. The understanding that complex diseases require complex solutions is driving the design of single molecules that can modulate multiple nodes in a disease network. nih.gov Imidazole's structural versatility makes it an ideal core for building these sophisticated therapeutic agents. ijsrtjournal.com

Furthermore, there is an expanding application of computational and in silico methods in every stage of the drug discovery pipeline. From target identification and virtual screening to ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, computational tools are crucial for rationally designing better drugs. nih.govnih.gov Molecular docking, quantum chemical calculations, and pharmacokinetic modeling are now standard practice, allowing researchers to prioritize candidates and reduce the time and cost of development. nih.govbibliotekanauki.pl

Finally, the therapeutic applications for imidazole-based compounds continue to expand beyond traditional areas like anticancer and antimicrobial agents. researchgate.netjchemrev.com Researchers are exploring their use as neuroprotective agents for Alzheimer's disease, anti-inflammatory agents, and even as plant protectants in agriculture, highlighting the immense versatility of this heterocyclic scaffold. dntb.gov.ua The this compound core is well-positioned to contribute to these emerging areas, offering a unique chemical starting point for innovation.

Applications in Materials Science and Catalysis

Integration into Functional Materials

The unique structure of phenyl-imidazole derivatives allows for their incorporation into a variety of functional materials, where they can impart specific optical, photophysical, or polymeric properties.

Derivatives of 2-phenyl-1H-imidazole are recognized for their significant optical and photophysical properties, which are being explored for applications in fluorescent materials and nonlinear optics. While direct studies on 4,5-Dichloro-2-phenyl-1H-imidazole are limited, research on structurally related compounds provides insight into the potential of this chemical family.

For instance, certain green fluorescent imidazole (B134444) derivatives have been shown to exhibit excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shifted fluorescence emission. nih.gov This phenomenon is valuable in designing materials for sensors and imaging. The high photoluminescence quantum yield in some of these compounds is attributed to the twisted conformation of phenyl substituents on the imidazole ring, which restricts intramolecular motion and prevents self-quenching. nih.gov

Theoretical and experimental studies on compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol have demonstrated their potential as nonlinear optical (NLO) materials. researchgate.net These materials have properties that change with the intensity of incident light, making them suitable for optical switching and data storage. The NLO response is linked to a low HOMO-LUMO energy gap and the presence of dipolar excited states. researchgate.net

Table 1: Photophysical and Optical Properties of Selected Phenyl-Imidazole Derivatives

Compound/Derivative Property Observation Potential Application
1-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)naphthalen-2-ol Green Fluorescence, ESIPT Exhibits a large Stokes shifted fluorescence emission. nih.gov Fluorescent sensors, Bio-imaging
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol Nonlinear Optical (NLO) Properties Shows a significant NLO response due to a low energy gap and high hyperpolarizabilities. researchgate.net Optical switching, Data storage

This table is generated based on data from related imidazole compounds to illustrate potential applications, not specifically for this compound.

The integration of imidazole derivatives into polymer chains can create materials with enhanced properties. Imidazole-containing polymers have been investigated for applications such as corrosion inhibition. Polymeric surfactants containing the imidazole moiety have been shown to act as effective mixed-type inhibitors for the corrosion of steel in acidic environments. researchgate.net The inhibitor molecules adsorb onto the metal surface, following the Langmuir adsorption isotherm, thereby protecting the material from corrosive agents. researchgate.net While not specific to this compound, this demonstrates a key application in polymer chemistry for the broader imidazole class.

Catalytic Roles of this compound Derivatives

The nitrogen atoms in the imidazole ring make it an excellent platform for designing ligands and catalysts. Derivatives of this compound can be employed in both homogeneous and heterogeneous catalysis, often serving as ligands for metal centers that drive chemical transformations.

In homogeneous catalysis, catalysts are in the same phase as the reactants. Imidazole derivatives are crucial in creating soluble organometallic catalysts. A notable example involves the use of 1H-imidazole-4,5-dicarboxylic acid derivatives to synthesize novel PEPPSI-type NHC Pd(II) metallosurfactants. mdpi.com These complexes are active in Suzuki-Miyaura coupling and reduction reactions performed in aqueous media, showcasing the potential of "green chemistry" applications. mdpi.com The surfactant nature of the ligand helps to solubilize hydrophobic reagents in water, enhancing reaction efficiency. mdpi.com

Furthermore, metalloporphyrins, when functionalized with imidazole linkers, act as effective homogeneous catalysts for oxidation reactions. mdpi.com However, a significant challenge with these catalysts is their deactivation through the formation of inactive dimeric complexes, which has spurred the development of heterogenized versions. mdpi.com

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation and reuse. Imidazole derivatives have been successfully incorporated into or used to synthesize solid catalysts.

Metal-Organic Frameworks (MOFs), such as MIL-101(Cr), have been employed as highly efficient heterogeneous catalysts for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com Similarly, a simple mixture of nickel chloride and alumina (B75360) can catalyze the synthesis of 2,4,5-triaryl-imidazoles in an environmentally friendly solvent like ethanol (B145695). researchgate.net

Recent advancements include the development of nano-catalysts. A novel catalyst comprising a Schiff base coordinated Cu(II) covalently attached to magnetic nanoparticles via an imidazolium (B1220033) linker has been shown to be highly efficient for synthesizing tetrazole derivatives in water. nih.gov The magnetic nature of the nanoparticles allows for easy recovery of the catalyst using an external magnet. nih.gov Another approach involves using periodic mesoporous organosilica to support benzotriazolium ionic liquids, which act as reusable and effective heterogeneous catalysts for producing trisubstituted imidazoles. researchgate.net

Table 2: Examples of Catalytic Systems Based on Imidazole Derivatives

Catalyst System Catalysis Type Reaction Key Feature Reference(s)
PEPPSI-type NHC Pd(II) metallosurfactants Homogeneous Suzuki-Miyaura coupling, Reduction Water-soluble catalyst with surfactant properties. mdpi.com mdpi.com
Imidazole-functionalized Metalloporphyrins Homogeneous Sulfide Oxidation Active for oxidation using molecular oxygen. mdpi.com mdpi.com
MIL-101(Cr) MOF Heterogeneous Synthesis of 2,4,5-trisubstituted imidazoles High catalytic activity under solvent-free conditions. mdpi.com mdpi.com
NiCl₂·6H₂O on Alumina Heterogeneous Synthesis of 2,4,5-triaryl-imidazoles Uses an environmentally benign solvent system. researchgate.net researchgate.net
Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) Heterogeneous (Nano-catalyst) Synthesis of 5-substituted 1H-tetrazoles Magnetically recoverable and reusable in aqueous media. nih.gov nih.gov

This table provides examples from the broader class of imidazole derivatives to illustrate their catalytic roles.

The imidazole ring is a versatile scaffold for designing N-heterocyclic carbene (NHC) ligands, which are pivotal in modern organometallic catalysis. By modifying the substituents on the imidazole core, chemists can fine-tune the steric and electronic properties of the resulting metal complexes, thereby controlling their catalytic activity and selectivity.

The synthesis of PEPPSI-type metallosurfactants based on 1H-imidazole-4,5-dicarboxylic acid is a prime example of rational ligand design. mdpi.com By introducing hydrophilic and lipophilic groups onto the imidazole framework, a catalyst is created that can function at the interface of aqueous and organic phases. mdpi.com

Furthermore, imidazole derivatives are used to create ligands for transition metal complexes (e.g., Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) that have applications in catalysis. researchgate.net The ability to systematically alter the structure, for instance by introducing chloro-substituents as in this compound, allows for precise control over the electronic nature of the ligand and the reactivity of the metal center it coordinates.

Analytical Methodologies for 4,5 Dichloro 2 Phenyl 1h Imidazole

Chromatographic Techniques (HPLC, GC) for Purity and Quantitative Analysis

Chromatographic methods are fundamental for separating 4,5-dichloro-2-phenyl-1H-imidazole from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for assessing purity and performing quantitative analysis.

The analysis of related imidazole (B134444) compounds, such as 4(5)-methylimidazole, often presents challenges due to high polarity and the absence of strong chromophores, which can necessitate specialized columns and derivatization steps. mdpi.com For this compound, the presence of the phenyl group provides a UV chromophore, making HPLC with UV detection a suitable method for quantification. Purity analysis is critical and typically involves using a high-resolution column to separate the main compound from any starting materials, by-products, or degradation products. While specific application notes for this exact compound are not extensively published, commercial suppliers indicate the availability of HPLC data for its quality control. bldpharm.com

GC is also applicable, particularly for assessing volatile impurities. A derivatization step might be employed to increase the volatility and thermal stability of the imidazole, improving peak shape and sensitivity.

Table 1: Typical Chromatographic Parameters for Imidazole Analysis

Parameter HPLC GC
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) Capillary column (e.g., DB-5, HP-5MS)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradient Helium or Nitrogen
Detector UV-Vis Diode Array Detector (DAD) Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Typical Application | Purity determination, quantitative analysis | Analysis of volatile impurities, quantitative analysis after derivatization |

Mass Spectrometry Hyphenation (LC-MS, GC-MS) for Structural Elucidation and Quantification

Hyphenating chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both structural elucidation and highly sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable. After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured. This provides unequivocal identification based on molecular weight and can be used for structural confirmation through fragmentation patterns (MS/MS). LC-MS methods have been successfully used for the analysis of various imidazole derivatives. mdpi.combldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar purpose for volatile or derivatized analytes. The coupling of GC with MS is a standard method for the identification of imidazole compounds, often requiring a derivatization step to improve chromatographic performance. mdpi.com

These hyphenated techniques are indispensable for confirming the identity of this compound in synthesis reactions and for its detection in complex matrices.

Spectroscopic Characterization (NMR, IR, UV-Vis) for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a primary means of structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework.

¹H NMR: The spectrum would show characteristic signals for the protons on the phenyl ring and the N-H proton of the imidazole ring. Aromatic protons typically appear in the δ 7-8 ppm region, while the N-H proton signal is broader and its chemical shift is dependent on solvent and concentration. researchgate.netrsc.org

¹³C NMR: The spectrum would display distinct signals for each carbon atom in the molecule. The carbons of the dichloro-substituted imidazole ring would appear at characteristic chemical shifts, differing from the phenyl ring carbons. rsc.orgresearchgate.net

Table 2: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
¹H NMR ~12-13 Singlet (broad, N-H)
~7.4-8.0 Multiplet (Phenyl-H)
¹³C NMR ~115-125 Dichloro-imidazole C4/C5
~125-135 Phenyl C's

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. rsc.orgresearchgate.net

Table 3: Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch 3300-3500 Imidazole N-H bond
Aromatic C-H Stretch 3000-3100 Phenyl C-H bonds
C=N Stretch 1580-1610 Imidazole ring stretch
C=C Stretch 1450-1500 Aromatic ring stretch

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated system formed by the phenyl and imidazole rings is expected to produce distinct absorption peaks in the UV region, typically corresponding to π→π* transitions. For related 2-phenyl-imidazole compounds, absorption maxima are observed around 300-350 nm. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Analysis of a closely related compound, 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one, revealed a monoclinic crystal system and provided detailed data on the orientation of the various rings. rasayanjournal.co.in Similar analysis of this compound would yield definitive structural proof.

Table 4: Illustrative Crystallographic Data from a Related Chloro-Phenyl-Imidazole Derivative rasayanjournal.co.in

Parameter Value
Compound 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.7847(7)
b (Å) 17.5077(14)
c (Å) 19.8332(19)
**β (°) ** 92.783(8)

| Z | 4 |

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

Beyond basic characterization, advanced techniques are required for trace-level detection and for identifying how the compound is modified in biological systems. The analysis of imidazole-based compounds in complex matrices like food or biological fluids can be challenging due to their polarity and potential for matrix interference. mdpi.com

For the identification of metabolites, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. A study on a related drug candidate, 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide, demonstrated this approach. rrpharmacology.rurrpharmacology.ru The compound was administered to rats and rabbits, and subsequent analysis of plasma and urine using HPLC-MS/MS identified the primary metabolites. rrpharmacology.ru The study found that the parent drug underwent biotransformation primarily through hydrolysis of the amide bond. rrpharmacology.rurrpharmacology.ru This research highlights the power of HPLC-MS/MS to separate and identify metabolites, whose structures can then be confirmed by comparison with synthesized standards. rrpharmacology.ru Such a methodology would be directly applicable to studying the metabolic fate of this compound.

Conclusion and Outlook for Research on 4,5 Dichloro 2 Phenyl 1h Imidazole

Summary of Key Research Findings and Contributions

Research into the imidazole (B134444) scaffold has established it as a "privileged" structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds. researchgate.netnih.gov Imidazoles, five-membered heterocycles with two nitrogen atoms, can act as hydrogen bond donors and acceptors, coordinate with metals, and participate in various intermolecular interactions, making them versatile for drug design. nih.gov While specific research on 4,5-Dichloro-2-phenyl-1H-imidazole is not extensively detailed in publicly available literature, the broader family of substituted 2-phenyl-1H-imidazoles has been the subject of significant investigation.

Key findings for this class of compounds are centered on their diverse biological activities. Derivatives of 4,5-diphenyl-1H-imidazole, a structurally related analogue, have been synthesized and evaluated for a range of therapeutic applications. semanticscholar.org These include demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties. derpharmachemica.comresearchgate.net The general synthetic route often involves a multi-component reaction, for instance, the condensation of a benzil-like precursor, an aldehyde, and ammonium (B1175870) acetate (B1210297). derpharmachemica.comresearchgate.net Modifications to this basic structure, such as the introduction of different substituents on the phenyl ring or the imidazole nitrogen, have been systematically explored to create libraries of compounds for biological screening. nih.gov

Studies on related compounds have shown that the imidazole core is crucial for their mechanism of action. For example, certain imidazole derivatives function as anticancer agents by inhibiting tubulin polymerization, a critical process for cell division. nih.gov Others have shown potential as antimicrobial agents by disrupting bacterial cell processes. semanticscholar.org The substitution pattern on the imidazole and its appended rings significantly influences the potency and selectivity of these biological effects. nih.gov

Remaining Challenges and Unexplored Research Avenues

Despite the broad interest in imidazole derivatives, significant challenges and unexplored avenues remain, many of which are directly applicable to This compound .

A primary challenge is the development of novel antimicrobial agents that can overcome the rapid emergence of drug-resistant bacterial strains. semanticscholar.org While many imidazole derivatives show promise, further research is needed to identify compounds with potent activity against multidrug-resistant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. semanticscholar.orgnih.gov For This compound , a key unexplored avenue is its systematic evaluation against a wide panel of clinically relevant bacteria and fungi to determine its spectrum of activity and potential to combat resistance.

In the realm of oncology, a persistent challenge is achieving high selectivity for cancer cells over healthy cells to minimize side effects. While compounds like dacarbazine (B1669748) and nilotinib (B1678881) demonstrate the utility of the imidazole scaffold in cancer therapy, the development of derivatives with improved therapeutic windows is a priority. nih.gov The specific contribution of the dichloro-substitution at the 4 and 5 positions of the imidazole ring in This compound to target-binding and selectivity is a major unexplored question. Computational docking studies could predict interactions with various anticancer targets, such as kinases or tubulin, guiding experimental work. nih.govacs.org

Furthermore, the synthesis of specific imidazole derivatives can be a challenge. While many multi-component reactions exist, achieving high yields and purity, especially for asymmetrically substituted imidazoles, can be difficult. nih.gov The development of efficient, scalable, and environmentally friendly ("green") synthetic routes for This compound is a crucial step for enabling further research. nih.govmdpi.com The specific precursors required for the 4,5-dichloro substitution may present unique synthetic hurdles compared to the more common 4,5-diphenyl analogues.

Future Prospects and Interdisciplinary Research Opportunities

The future prospects for research on This compound are promising and span multiple disciplines. Based on the activities of related compounds, its evaluation as an anticancer, antibacterial, antifungal, and anti-inflammatory agent is a logical and high-priority avenue. nih.govnih.gov The presence of two chlorine atoms is expected to significantly modify the compound's electronic properties, lipophilicity, and metabolic stability, which could lead to novel biological activities or improved pharmacokinetic profiles compared to non-halogenated analogues. acs.org

An exciting future prospect lies in interdisciplinary research. The unique electronic and coordination properties of the imidazole ring suggest potential applications beyond medicine. nih.gov

Interdisciplinary Opportunities:

Research AreaPotential Application of this compound
Materials Science As a building block or ligand for creating metal-organic frameworks (MOFs) or coordination polymers with potential catalytic or sensing properties.
Corrosion Inhibition Investigation as a corrosion inhibitor for metals and alloys, a property noted in related imidazole-thiol derivatives. researchgate.net
Agrochemicals Screening for potential herbicidal or fungicidal properties for agricultural applications, a known use for some imidazole derivatives. researchgate.net
Chemical Biology Use as a chemical probe to study biological pathways. Its interaction with specific enzymes or proteins could help elucidate their functions.

Future work should also focus on creating derivatives of This compound . By modifying the 2-phenyl ring or substituting the N-H proton, a library of second-generation compounds could be developed. This would allow for detailed Structure-Activity Relationship (SAR) studies, providing insights into how chemical modifications affect biological activity and paving the way for the rational design of more potent and selective molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-dichloro-2-phenyl-1H-imidazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. A common approach involves reacting substituted benzaldehydes with ammonium acetate and nitriles in acidic conditions. For example, describes the synthesis of structurally similar 4,5-diphenylimidazole derivatives using dimethyl sulfoxide (DMSO) as a solvent and potassium hydroxide as a base . To optimize yield, variables such as solvent polarity (e.g., DMSO vs. ethanol), temperature (room temp. vs. reflux), and stoichiometric ratios of reactants should be systematically tested. Chromatographic purification (e.g., silica gel column) is typically required to isolate the pure product.

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and imidazole carbons (δ 120–140 ppm). IR spectroscopy can identify N–H stretches (~3400 cm1^{-1}) and C–Cl bonds (~550 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) resolves bond lengths and angles. For example, in analogous imidazole derivatives, dihedral angles between aromatic rings range from 26° to 82°, reflecting steric interactions . ORTEP-III ( ) visualizes molecular geometry and hydrogen-bonding networks, critical for confirming non-planar conformations .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodology : Screen for antimicrobial activity using disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. highlights imidazole derivatives’ broad therapeutic potential, including β-lactamase inhibition and anticancer activity, which can guide target selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated imidazoles?

  • Methodology : Conduct meta-analyses of literature (e.g., PubMed, Scopus) to identify variables affecting bioactivity, such as substituent position (e.g., 4-Cl vs. 5-Cl) or assay conditions (e.g., pH, incubation time). recommends targeted literature reviews and cross-referencing patent databases to clarify structure-activity relationships (SARs) . For example, fluorinated phenyl groups () may enhance receptor binding compared to chlorinated analogs .

Q. What strategies improve regioselectivity in the synthesis of this compound derivatives?

  • Methodology : Use directing groups (e.g., methoxy or nitro substituents) on the phenyl ring to control electrophilic substitution patterns. Computational tools like DFT can predict reaction pathways. demonstrates how solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd/C) influence regioselectivity in similar triazole-imidazole hybrids .

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

  • Methodology : Dock the compound into active sites of enzymes (e.g., cytochrome P450, histamine receptors) using AutoDock Vina or Schrödinger Suite. Validate predictions with in vitro binding assays (e.g., SPR, ITC). notes that imidazole moieties mimic histamine, making them suitable for studying receptor-ligand interactions .

Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?

  • Methodology : Twinning and disorder in crystals are common due to the compound’s non-planar structure (). Use SHELXL’s TWIN and BASF commands to refine twinned data. For disordered Cl atoms, apply PART instructions and restraints on bond distances .

Methodological Resources

  • Synthesis : Adapt protocols from and for halogenated imidazoles .
  • Crystallography : Use SHELX ( ) and ORTEP-III ( ) for structure refinement and visualization .
  • Bioactivity : Follow assay designs in and for antimicrobial and cytotoxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.